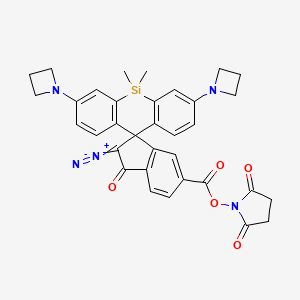![molecular formula C20H14N4O3S2 B2709863 N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide CAS No. 607701-37-1](/img/structure/B2709863.png)
N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antibacterial Properties
Naphthalen-1-ylmethyl substituted compounds, including derivatives similar to N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide, have shown significant antibacterial properties. For instance, a study synthesized novel N-(naphthalen-1-yl)propanamide derivatives and evaluated their antimicrobial activity against various bacterial and fungal species, demonstrating notable effectiveness (Evren, Yurttaş, & Yılmaz-Cankilic, 2020). Similarly, naphthalen-1-ylmethyl substituted silver N-heterocyclic carbene complexes were synthesized and exhibited high antimicrobial activities against several bacteria and fungi (Gök, Akkoç, Çelikal, Ozdemir, & Günal, 2015).
Anticancer Activity
Compounds with naphthalene derivatives have been studied for their potential anticancer properties. A notable example is the synthesis and evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole for anticancer activity. These compounds were tested against various cancer cell lines, showing promising results (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Antifungal and Antimycotic Potential
Thiadiazole derivatives, including those structurally related to N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide, have shown effectiveness in antifungal applications. A study on the effect of antibiotic amphotericin B combinations with selected 1,3,4-thiadiazole derivatives on human renal proximal tubule epithelial cells (RPTECs) indicated potential use in the therapy of fungal infections due to their low nephrotoxicity and protective activity against oxidative stress (Dróżdż et al., 2022).
Applications in Detection and Sensing
Naphthalene derivatives have been utilized in the development of sensors for detecting substances like picric acid. For example, a study on the self-assembled structures of N-alkylated bisbenzimidazolyl naphthalene in aqueous media showcased their high sensitivity and selectivity for picric acid detection (Wu et al., 2017).
Inhibition of N-Nitrosation Reactions
Research has also explored the potential of naphthalene derivatives in inhibiting N-nitrosation reactions, which are relevant in mutagenic and carcinogenic processes. A study highlighted the suppression of the N-nitrosating reaction by chlorogenic acid in the presence of a model aromatic amine, 2,3-diamino-naphthalene (Kono, Shibata, Kodama, & Sawa, 1995).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes would require further investigation.
Biochemical Pathways
Similar compounds have been found to influence various metabolic pathways, such as steroid biosynthesis and abc transporters
Result of Action
Similar compounds have been observed to cause changes in cellular morphology . More research would be needed to describe the specific effects of this compound.
properties
IUPAC Name |
N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S2/c25-18(16-10-3-4-11-17(16)24(26)27)21-19-22-23-20(29-19)28-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUWEFKKKRZSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2709780.png)
![(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}amino 4-fluorobenzoate](/img/structure/B2709782.png)

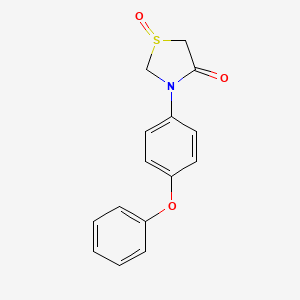
![2-((6-(cyclopentylamino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2709788.png)
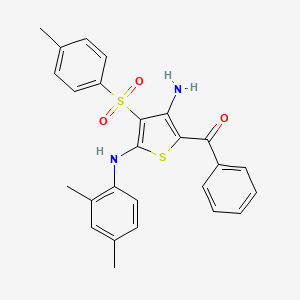

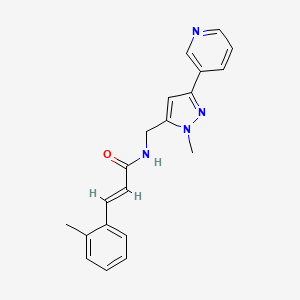
![Bicyclo[2.2.2]octane-1,4-diyldimethanamine dihydrochloride](/img/structure/B2709794.png)
![3-Chloro-1-[3-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione](/img/structure/B2709795.png)
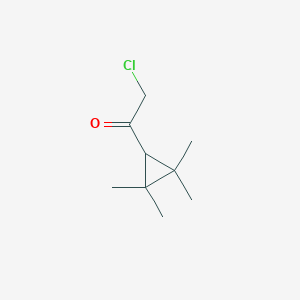
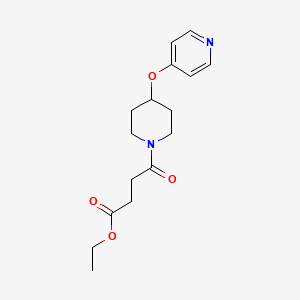
![isopropyl 2-(6-(morpholinosulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2709798.png)
